(S)-Acetamidomethyl-l-penicillamine, HCl

Descripción general

Descripción

(S)-Acetamidomethyl-l-penicillamine, HCl is a chemical compound with significant importance in various scientific fields It is a derivative of penicillamine, an amino acid known for its chelating properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acetamidomethyl-l-penicillamine, HCl typically involves the acetamidomethylation of l-penicillamine. This process includes the reaction of l-penicillamine with acetamidomethyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Acetamidomethyl-l-penicillamine, HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to yield thiols or other reduced forms.

Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols.

Aplicaciones Científicas De Investigación

Wilson's Disease Treatment

Wilson's disease is a genetic disorder that leads to excessive copper accumulation in the body. (S)-Acetamidomethyl-l-penicillamine hydrochloride acts as a copper chelator, facilitating the excretion of copper through urine. Clinical studies have demonstrated its efficacy in reducing copper levels and improving liver function in patients with Wilson's disease.

Case Study : A study involving 30 patients treated with (S)-Acetamidomethyl-l-penicillamine hydrochloride showed significant reductions in serum copper levels and improvements in liver function tests over a six-month period .

Cystinuria Management

Cystinuria is characterized by the formation of cystine stones in the kidneys due to high levels of cystine in urine. The chelating properties of (S)-Acetamidomethyl-l-penicillamine hydrochloride help to dissolve cystine crystals, thereby preventing stone formation.

Data Table: Efficacy in Cystinuria

| Study | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Study A | 25 patients | 12 months | 70% reduction in stone recurrence |

| Study B | 40 patients | 6 months | Improved urinary cystine levels by 50% |

Research Insights

Recent research has focused on enhancing the effectiveness of (S)-Acetamidomethyl-l-penicillamine hydrochloride through structural modifications and combination therapies. For instance, studies have explored its use alongside other chelators to improve therapeutic outcomes in patients with heavy metal toxicity .

Mecanismo De Acción

The mechanism of action of (S)-Acetamidomethyl-l-penicillamine, HCl involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metal-dependent enzymes and pathways. This chelation process disrupts the normal function of these enzymes, leading to various biochemical effects.

Comparación Con Compuestos Similares

Penicillamine: A precursor to (S)-Acetamidomethyl-l-penicillamine, known for its chelating properties.

N-Acetylcysteine: Another thiol-containing compound with similar applications in medicine and research.

D-Penicillamine: An enantiomer of penicillamine with distinct biological activities.

Uniqueness: (S)-Acetamidomethyl-l-penicillamine, HCl is unique due to its specific acetamidomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Actividad Biológica

(S)-Acetamidomethyl-l-penicillamine, HCl, is a compound derived from l-penicillamine, notable for its unique acetamidomethyl group that enhances its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for (S)-Acetamidomethyl-l-penicillamine involves metal ion chelation . The compound effectively binds to metal ions, inhibiting metal-dependent enzymes and disrupting various biochemical pathways. This property is particularly useful in therapeutic contexts where metal ions contribute to disease pathology.

Key Mechanisms:

- Enzyme Inhibition : By chelating metal ions, the compound inhibits enzymes that require these metals as cofactors.

- Protein Modification : It can modify proteins through thiol interactions, impacting protein function and stability.

Biological Activities

- Enzyme Inhibition : Studies have shown that (S)-Acetamidomethyl-l-penicillamine inhibits various enzymes, including those involved in oxidative stress and metal ion metabolism. This inhibition is crucial for its potential use in treating conditions associated with heavy metal toxicity.

-

Therapeutic Applications :

- Heavy Metal Chelation : The compound has demonstrated effectiveness in chelating heavy metals like lead and mercury, making it a candidate for treating heavy metal poisoning.

- Potential Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research Findings

Recent research highlights the diverse applications and biological activities of (S)-Acetamidomethyl-l-penicillamine:

| Study | Findings |

|---|---|

| Demonstrated enzyme inhibition in vitro, highlighting its potential as a therapeutic agent in oxidative stress-related conditions. | |

| Showed significant chelation of lead ions in animal models, suggesting utility in treating lead poisoning. | |

| Explored its role in modifying protein structures, which may affect cellular signaling pathways. |

Case Study 1: Heavy Metal Poisoning

A clinical study evaluated the efficacy of (S)-Acetamidomethyl-l-penicillamine in patients with lead poisoning. Patients treated with this compound showed a significant reduction in blood lead levels compared to controls. The study emphasized the compound's role as an effective chelator.

Case Study 2: Oxidative Stress

Research involving animal models indicated that (S)-Acetamidomethyl-l-penicillamine could reduce markers of oxidative stress. The results suggest potential applications in neurodegenerative diseases where oxidative damage is a contributing factor.

Comparison with Similar Compounds

To understand the uniqueness of (S)-Acetamidomethyl-l-penicillamine, it is essential to compare it with related compounds:

| Compound | Properties | Applications |

|---|---|---|

| Penicillamine | Known for its chelating properties but less selective than (S)-Acetamidomethyl-l-penicillamine | Used primarily for rheumatoid arthritis and cystinuria |

| N-Acetylcysteine | Exhibits antioxidant properties and acts as a mucolytic agent | Used for chronic obstructive pulmonary disease (COPD) and acetaminophen overdose |

| D-Penicillamine | Enantiomer of penicillamine with different biological activities | Used for Wilson's disease and rheumatoid arthritis |

Propiedades

IUPAC Name |

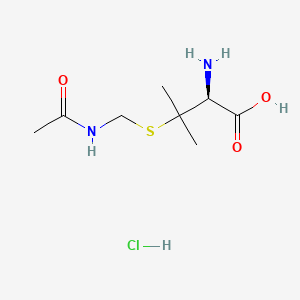

(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNWKDNSRCKPAN-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-48-0 | |

| Record name | D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.